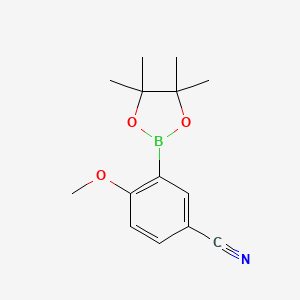

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Vue d'ensemble

Description

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C14H18BNO3 and its molecular weight is 259.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds are often used as boron-containing reagents in organic synthesis .

Mode of Action

Compounds with similar structures are known to participate in borylation reactions . In these reactions, the boron-containing compound interacts with a target molecule, typically an alkene or alkyne, in the presence of a transition metal catalyst .

Biochemical Pathways

Boron-containing compounds are often used in the synthesis of novel copolymers, which can have various applications in materials science and biochemistry .

Pharmacokinetics

The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°c .

Result of Action

The compound’s role as a boron-containing reagent in organic synthesis suggests that it could be used to modify the structure of other molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored in an inert atmosphere . Additionally, the compound’s reactivity may be influenced by the presence of a transition metal catalyst .

Activité Biologique

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H19BNO4. The compound features a methoxy group and a dioxaborolane moiety which may influence its solubility and reactivity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C13H19BNO4 |

| Molecular Weight | 251.14491 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC |

| InChI | InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,15H,1-5H3 |

Antiparasitic Activity

Research has indicated that compounds similar to this compound may exhibit antiparasitic activity. For instance, studies on related scaffolds have shown that modifications can enhance aqueous solubility and metabolic stability while maintaining efficacy against parasites such as Plasmodium falciparum . The incorporation of polar functionalities has been linked to improved pharmacokinetic profiles.

The mechanism of action for this class of compounds typically involves the inhibition of key enzymes in the parasite's metabolic pathways. For example, structural analogs have been shown to inhibit PfATP4-associated Na-ATPase activity which is crucial for the survival of malaria parasites .

Study on Structural Modifications

A study focused on optimizing dihydroquinazolinone derivatives reported that specific structural modifications led to significant increases in antiparasitic activity. For instance:

This suggests that similar optimization strategies could be applied to this compound to enhance its biological efficacy.

Toxicological Profile

The safety profile of the compound has been assessed through various toxicity studies. It is classified under GHS as causing skin irritation and serious eye damage . Such findings highlight the need for caution when handling this compound in laboratory settings.

Applications De Recherche Scientifique

Organic Synthesis

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily utilized as a boron-containing reagent in organic synthesis. Its boron moiety allows for various transformations such as:

- Cross-Coupling Reactions : The compound is effective in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This application is crucial for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the compound's unique structure provides avenues for drug development:

- Anticancer Activity : Research indicates that derivatives of boron-containing compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of the methoxy group enhances solubility and biological activity .

- Targeted Drug Delivery : The ability to modify the compound's structure allows for the design of targeted drug delivery systems. The dioxaborolane unit can be utilized to create prodrugs that release active pharmaceutical ingredients selectively in tumor environments .

Materials Science

The compound's properties extend to materials science:

- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced optical and electrochemical properties. For instance, it can be incorporated into copolymers based on benzothiadiazole and electron-rich arene units to create materials suitable for organic photovoltaics and light-emitting diodes (LEDs) .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to yield high purity products with significant yields (up to 95%) under mild conditions.

Case Study 2: Anticancer Drug Development

In a recent investigation into new anticancer agents, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity compared to standard treatments. This highlights the potential of boron-containing compounds in developing next-generation anticancer therapies.

Propriétés

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTWYHOENGPGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675321 | |

| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706820-96-4 | |

| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.